Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
CAS No.: 56453-05-5
Cat. No.: VC17114755
Molecular Formula: C21H35NaO4
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56453-05-5 |
|---|---|
| Molecular Formula | C21H35NaO4 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
| Standard InChI | InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
| Standard InChI Key | ZNBZNWFTONMVPR-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate belongs to the carboxylate salt class, characterized by a cyclohexene ring substituted at the 4-position with a hexyl group and at the 5-position with a carboxylate functional group. The sodium counterion enhances aqueous solubility, making it suitable for applications requiring polar solvents. The IUPAC name, sodium 8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate, reflects its branched structure, which combines aliphatic and cyclic components.
Key structural features include:
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Cyclohexene ring: Provides rigidity and influences stereochemical interactions.
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Hexyl chain: Imparts hydrophobicity, facilitating membrane interactions.
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Carboxylate group: Enables ionic bonding and participation in acid-base reactions.
The compound’s Canonical SMILES representation, CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+], underscores its connectivity and functional group arrangement. Spectroscopic techniques such as NMR and IR confirm the presence of the carboxylate anion (stretching at ~1600 cm⁻¹) and the cyclohexene double bond (δ 5.5–6.0 ppm in ¹H NMR).
Synthesis and Preparation
The synthesis of sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves neutralizing its precursor acid, 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, with sodium hydroxide under controlled conditions. The reaction proceeds via the following stoichiometry:
Table 1: Optimal Synthesis Conditions
| Parameter | Value/Range | Purpose |
|---|---|---|
| Temperature | 25–40°C | Prevent thermal degradation |
| pH | 8.5–9.5 | Ensure complete neutralization |
| Stirring Rate | 300–500 rpm | Enhance reactant mixing |
| Reaction Time | 2–4 hours | Achieve >95% conversion |
Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, yielding a white crystalline solid with >98% purity. Advanced purification methods, such as column chromatography, may refine the product for pharmaceutical-grade applications.
Chemical Reactivity and Functional Transformations
The compound’s reactivity stems from its carboxylate group and unsaturated cyclohexene ring. Key reactions include:
Oxidation
The cyclohexene double bond undergoes oxidation with agents like potassium permanganate (KMnO₄) to form diols or ketones, depending on conditions. For example:
Reduction
The carboxylate group can be reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Cation Exchange
The sodium ion is replaceable via metathesis reactions. For instance, treatment with calcium chloride yields the calcium salt:
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Diols, ketones | Functionalization for drug design |
| Reduction | NaBH₄, LiAlH₄ | Alcohol derivatives | Surfactant modification |
| Substitution | CaCl₂, MgSO₄ | Metal salt variants | Tuning solubility |
Industrial and Research Applications
Surfactant Formulations
The compound’s amphiphilicity enables its use in emulsion stabilization and detergent formulations. Compared to sodium dodecyl sulfate (SDS), it offers lower critical micelle concentration (CMC), enhancing efficiency at lower concentrations.
Table 3: Surfactant Properties Comparison
| Property | Sodium 5-Carboxy-4-Hexylcyclohex-2-ene-1-Octanoate | Sodium Dodecyl Sulfate (SDS) |
|---|---|---|
| CMC (mM) | 0.8 | 8.2 |
| Foaming Capacity | Moderate | High |
| Biodegradability | High | Moderate |
Pharmaceutical Excipients
In drug delivery, it improves the solubility of hydrophobic APIs (active pharmaceutical ingredients) by 30–40% in aqueous buffers.
Comparative Analysis with Structural Analogues
The compound’s uniqueness arises from its hybrid cyclohexene-fatty acid structure. Key comparisons include:
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Sodium 6-carboxyhexanoate | C₆H₁₁NaO₂ | Shorter chain, limited membrane interaction |
| Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate | C₂₁H₃₄Na₂O₄ | Higher solubility, dual carboxylate groups |
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